molecular formula C6H7BrO B1278525 2-Bromocyclohex-2-en-1-one CAS No. 50870-61-6

2-Bromocyclohex-2-en-1-one

Cat. No.: B1278525
CAS No.: 50870-61-6
M. Wt: 175.02 g/mol
InChI Key: KYNHSQQWQIIFTG-UHFFFAOYSA-N
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Description

2-Bromocyclohex-2-en-1-one is an organobromine compound with the molecular formula C₆H₇BrO. It is a reactive compound that belongs to the group of organometallic compounds. This compound is known for its unique structure, which includes a bromine atom attached to a cyclohexene ring with a ketone functional group. It is utilized in various chemical reactions and has significant applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromocyclohex-2-en-1-one can be synthesized through several methods. One common synthetic route involves the bromination of cyclohex-2-en-1-one. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent such as acetic acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Bromocyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromocyclohex-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromocyclohex-2-en-1-one involves its reactivity due to the presence of the bromine atom and the ketone functional group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the ketone group allows for various addition and reduction reactions. These properties enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis .

Comparison with Similar Compounds

Uniqueness: 2-Bromocyclohex-2-en-1-one is unique due to its specific reactivity profile, which is influenced by the bromine atom. This makes it particularly useful in reactions where selective substitution or addition is required. Its versatility and reactivity make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-bromocyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO/c7-5-3-1-2-4-6(5)8/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNHSQQWQIIFTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C(=O)C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450017
Record name 2-bromocyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50870-61-6
Record name 2-bromocyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the synthetic applications of 2-bromocyclohex-2-en-1-one, and how does its structure contribute to its reactivity?

A: this compound serves as a versatile building block in organic synthesis, particularly for constructing substituted aromatic compounds like phenols [, ]. Its reactivity stems from the presence of:

    Q2: Can you provide an example of how this compound has been used to synthesize a specific compound?

    A: Researchers utilized this compound in the synthesis of 1,2,3,4-tetrahydro-4,6-dimethyldibenzothiophene, a compound relevant to materials chemistry []. They achieved this by:

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